molecular formula C6H6N4 B1358701 2-(Methylamino)pyrimidine-4-carbonitrile

2-(Methylamino)pyrimidine-4-carbonitrile

Cat. No.: B1358701
M. Wt: 134.14 g/mol
InChI Key: IKUPYDVSLHBULX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylamino)pyrimidine-4-carbonitrile is a chemical compound with the molecular formula C6H6N4 and a molecular weight of 134.14 g/mol . It belongs to the pyrimidine family, a six-membered aromatic heterocycle renowned as a cornerstone in organic and medicinal chemistry . As a building block, this compound features a methylamino group and a carbonitrile (cyano) group on its core pyrimidine ring, making it a versatile intermediate for synthesizing more complex molecules . The pyrimidine scaffold is a "privileged structure" in drug discovery, frequently appearing in FDA-approved drugs with a wide range of therapeutic activities, including anticancer, antiviral, antibacterial, and anti-inflammatory agents . The specific combination of substituents on this compound is of significant interest. The carbonitrile group is a potent electron-withdrawing group that can act as a hydrogen bond acceptor, often enhancing a molecule's binding affinity to biological targets like enzyme active sites . Conversely, the methylamino group is an electron-donating group that can serve as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition by biological receptors . This unique electronic profile makes this compound a promising candidate for research in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies . Beyond biomedical applications, the optoelectronic properties of pyrimidine derivatives suggest potential in materials science, such as in the development of novel organic electronic materials . This product is intended for research and development use only, exclusively for use by technically qualified individuals. It is not intended for human or veterinary use, or for application in foods, drugs, or cosmetics.

Properties

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

2-(methylamino)pyrimidine-4-carbonitrile

InChI

InChI=1S/C6H6N4/c1-8-6-9-3-2-5(4-7)10-6/h2-3H,1H3,(H,8,9,10)

InChI Key

IKUPYDVSLHBULX-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC(=N1)C#N

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 2-(Methylamino)pyrimidine-4-carbonitrile. For instance, certain derivatives have demonstrated comparable or superior efficacy against cancer cell lines when compared to established chemotherapeutics like doxorubicin. Specifically:

  • Compound Efficacy : Pyrimidine derivatives exhibited IC50 values that indicate strong anti-proliferative effects against various cancer cell lines, such as MCF-7 and HCT-116, with values as low as 0.64μM0.64\mu M .
  • Mechanism of Action : These compounds often act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and cancer progression .
CompoundCell LineIC50 (µM)Comparison
3bMCF-70.64Comparable to Doxorubicin
5dHCT-1160.79Superior to Nimesulide

Anti-inflammatory Properties

The anti-inflammatory properties of pyrimidine derivatives are also notable. Compounds derived from this compound have shown potent inhibition of COX-2 activity:

  • Inhibition Potency : IC50 values for some derivatives were reported at 0.04μmol0.04\mu mol, comparable to celecoxib .
CompoundCOX-2 Inhibition IC50 (µM)Comparison
50.04Celecoxib

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of pyrimidine derivatives is crucial for optimizing their pharmacological profiles:

  • Key Modifications : Studies have shown that substituents at specific positions on the pyrimidine ring significantly influence biological activity and selectivity for various receptors . For instance, introducing a methyl group at the exocyclic amino group enhances selectivity towards adenosine receptors.

Case Study: Anticancer Efficacy

A recent study synthesized a series of pyrimidine derivatives based on the structure of this compound and evaluated their anticancer efficacy through in vitro assays:

  • Results : The synthesized compounds exhibited varying degrees of cytotoxicity against several cancer cell lines, with some achieving IC50 values significantly lower than traditional chemotherapeutics .

Case Study: COX-2 Inhibition

Another investigation focused on the anti-inflammatory properties of pyrimidine derivatives:

  • Methodology : The study assessed the inhibitory effects on COX-2 via enzyme assays, revealing several compounds with potent activity that could serve as leads for new anti-inflammatory drugs .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Notable Properties/Source
4-Amino-2-phenyl-6-(2-thienyl)-5-pyrimidinecarbonitrile 4-amino, 2-phenyl, 6-(2-thienyl) 278.34 200 Planar structure; moderate bioactivity
4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile 4-amino, 2-phenyl, 6-(4-Cl-Ph) 306.77 222 High binding affinity; chlorophenyl enhances lipophilicity
4-(Methoxyphenyl)-6-(methylamino)-2-(pyridinyl)-5-pyrimidinecarbonitrile 4-methoxyphenyl, 6-methylamino 317.35 - Dual functionality (methoxy/methylamino); kinase inhibition potential
4-Amino-2-methylpyrimidine-5-carbonitrile 4-amino, 2-methyl 134.13 - Simplified structure; used in safety studies

Key Observations :

  • Positional Effects: Substitution at position 2 (methylamino in the target compound vs. For example, the methylamino group at position 2 may enhance solubility compared to phenyl groups .
  • Electronic Effects: Electron-withdrawing groups (e.g., cyano at position 4) increase electrophilicity, facilitating nucleophilic reactions. Chlorophenyl or thienyl substituents (as in ) enhance π-π stacking in biological targets.

Q & A

Basic: What synthetic methodologies are established for 2-(methylamino)pyrimidine-4-carbonitrile derivatives?

A three-component reaction under thermal aqueous conditions is widely used. This method involves condensation of aldehydes, malononitrile, and methylamine derivatives, yielding pyrimidinecarbonitriles with diverse substituents. For example, derivatives with aryl, thienyl, or chlorophenyl groups are synthesized at 80–100°C in water, achieving yields of 43–100% . Key parameters include pH control (neutral to mildly acidic) and reaction time (6–12 hours). Variations in substituents (e.g., electron-withdrawing groups like Cl or Br) may require adjusted stoichiometry or extended reflux .

Basic: What analytical techniques validate the structural integrity of this compound derivatives?

Characterization relies on:

  • NMR spectroscopy : Distinct δH signals for NH2 (~7.1–8.4 ppm) and aromatic protons (7.3–8.4 ppm), with δC confirming cyano (CN) groups at ~116–118 ppm .
  • IR spectroscopy : CN stretches at 2212 cm⁻¹ and NH2 vibrations at 3329–3478 cm⁻¹ .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 278 for thienyl derivatives) and fragmentation patterns validate molecular weights .
  • Melting points : Ranges from 130°C (methylphenyl derivatives) to >240°C (bromophenyl derivatives), correlating with substituent polarity .

Advanced: How do substituents influence the physicochemical and biological properties of pyrimidinecarbonitriles?

Substituents modulate electronic and steric effects:

  • Electron-withdrawing groups (Cl, Br) : Increase melting points (e.g., 222°C for 4h vs. 162°C for 4f) and enhance stability via resonance .
  • Thienyl groups : Improve solubility in polar aprotic solvents (e.g., DMSO) and enable π-π stacking in crystallography .
  • Amino modifications : Derivatives like pyrrolo[3,2-d]pyrimidines () show enhanced bioactivity due to planar aromatic systems, critical for kinase inhibition or DNA intercalation .

Advanced: What mechanistic insights explain the cyclization of intermediates during synthesis?

Cyclization proceeds via Knoevenagel condensation followed by 6-endo-dig cyclization :

Aldehyde and malononitrile form a Knoevenagel adduct.

Methylamine nucleophilically attacks the adduct, generating an enamine intermediate.

Thermal activation promotes cyclization, forming the pyrimidine ring. Isotopic labeling (e.g., ¹⁵N) in analogous systems confirms NH2 incorporation at C4 . Competing pathways (e.g., dimerization) are suppressed by aqueous conditions, which stabilize polar transition states .

Advanced: How can contradictory spectral data between studies be resolved?

Discrepancies often arise from:

  • Solvent effects : DMSO-d6 vs. CDCl3 shifts NH2 proton signals by ~0.5 ppm .
  • Crystallinity : Polymorphic forms (e.g., 4f vs. 4g) alter IR band intensities and melting points .
  • Substituent electronic effects : Electron-deficient aryl groups downfield-shift aromatic carbons (e.g., 136.89 ppm for 4h vs. 134.04 ppm for 4f) . Cross-validation using X-ray crystallography (e.g., centrosymmetric dimers in ) resolves ambiguities .

Advanced: What strategies optimize yield in multi-step syntheses of functionalized derivatives?

  • Stepwise protection : In pyrrolo[3,2-d]pyrimidine synthesis, protecting the amino group with acetyl prevents side reactions during cyclization (e.g., 75% yield for compound 9 via Method B) .
  • Catalysis : Pd-mediated coupling (e.g., Suzuki reactions) introduces aryl groups without degrading the CN moiety .
  • Workup protocols : Precipitation from ethanol-DMF (1:1) minimizes losses of polar intermediates .

Advanced: How is computational chemistry applied to predict reactivity or bioactivity?

  • DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, electron-deficient pyrimidines exhibit LUMO densities at C5, guiding functionalization .
  • Molecular docking : Models of kinase inhibitors (e.g., JAK2) prioritize derivatives with 4-amino substituents for hydrogen bonding to ATP-binding pockets .

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